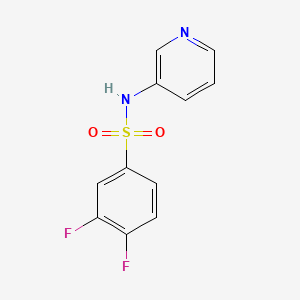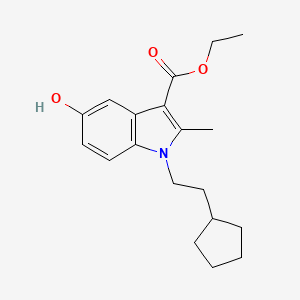
3,4-DIFLUORO-N~1~-(3-PYRIDYL)-1-BENZENESULFONAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-DIFLUORO-N~1~-(3-PYRIDYL)-1-BENZENESULFONAMIDE is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The presence of fluorine atoms and a pyridyl group in its structure suggests potential biological activity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-DIFLUORO-N~1~-(3-PYRIDYL)-1-BENZENESULFONAMIDE typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-difluoroaniline and 3-pyridylsulfonyl chloride.
Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile, under basic conditions using a base like triethylamine.
Procedure: The 3,4-difluoroaniline is reacted with 3-pyridylsulfonyl chloride in the presence of the base to form the desired sulfonamide compound.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This might include continuous flow reactors and advanced purification techniques like crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3,4-DIFLUORO-N~1~-(3-PYRIDYL)-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions might yield various fluorinated derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, anti-inflammatory, or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 3,4-DIFLUORO-N~1~-(3-PYRIDYL)-1-BENZENESULFONAMIDE would depend on its specific application. Generally, sulfonamides act by inhibiting enzymes or interfering with metabolic pathways. The presence of fluorine atoms can enhance binding affinity and selectivity towards molecular targets, while the pyridyl group can facilitate interactions with biological macromolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Fluoro-N-(3-pyridyl)benzenesulfonamide
- 3,5-Difluoro-N-(3-pyridyl)benzenesulfonamide
- 3,4-Dichloro-N-(3-pyridyl)benzenesulfonamide
Uniqueness
3,4-DIFLUORO-N~1~-(3-PYRIDYL)-1-BENZENESULFONAMIDE is unique due to the specific positioning of the fluorine atoms and the pyridyl group, which can influence its chemical reactivity and biological activity. The presence of two fluorine atoms can enhance its stability and lipophilicity, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
3,4-difluoro-N-pyridin-3-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F2N2O2S/c12-10-4-3-9(6-11(10)13)18(16,17)15-8-2-1-5-14-7-8/h1-7,15H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQFLPJFLKCMHEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NS(=O)(=O)C2=CC(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[9-hydroxy-7-(5-methyl-2-thienyl)-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]-N-methylacetamide](/img/structure/B5352165.png)
![2-(4-methylphenyl)pyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B5352173.png)

![(4Z)-1-(3,5-dichlorophenyl)-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]pyrazolidine-3,5-dione](/img/structure/B5352188.png)
![5-[(Z)-[1-(4-nitrophenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]-2-phenylmethoxybenzoic acid](/img/structure/B5352189.png)
![N-[2-(4-acetyl-1-piperazinyl)phenyl]-3,5-dichloro-4-methoxybenzamide](/img/structure/B5352194.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[(5-methyl-1H-imidazol-4-yl)methyl]piperazine](/img/structure/B5352199.png)
![N-(5-chloropyridin-2-yl)-2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}acetamide](/img/structure/B5352216.png)
![N-(5,6-dimethyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzamide](/img/structure/B5352237.png)
![N-[(E)-2-(3,4-dimethoxyphenyl)-1-(5-sulfanylidene-1,2-dihydro-1,2,4-triazol-3-yl)ethenyl]benzamide](/img/structure/B5352239.png)
![N~2~-[(dimethylamino)carbonyl]-N~1~-({2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl}methyl)glycinamide](/img/structure/B5352253.png)
![3-[(2-Iodophenyl)carbamoyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5352260.png)
![[(3S,4R)-4-amino-3-methoxypiperidin-1-yl]-(1H-indol-2-yl)methanone](/img/structure/B5352267.png)
![N-cyclopropyl-N~2~-ethyl-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B5352273.png)
